Cas no 1592793-81-1 (1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one)

1-5-(Trifluoromethyl)pyridin-2-ylprop-2-en-1-one is a fluorinated pyridine derivative characterized by its trifluoromethyl and α,β-unsaturated ketone functional groups. This compound exhibits high reactivity due to the electron-withdrawing nature of the trifluoromethyl group, enhancing its utility in nucleophilic addition and cyclization reactions. Its conjugated system allows for applications in heterocyclic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts improved metabolic stability and lipophilicity, making it valuable in medicinal chemistry. The compound's structural features also facilitate its use as a building block in cross-coupling reactions and as a precursor for biologically active molecules. Proper handling is required due to its potential reactivity as an enone.
1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one structure
1592793-81-1 structure
商品名:1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one
CAS番号:1592793-81-1
MF:C9H6F3NO
メガワット:201.14525270462
CID:5941397
PubChem ID:130171268

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one
    • EN300-1929168
    • 1592793-81-1
    • 1-[5-(Trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
    • BUHNYRCDSADAPS-UHFFFAOYSA-N
    • インチ: 1S/C9H6F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h2-5H,1H2
    • InChIKey: BUHNYRCDSADAPS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C(C=C)=O)C=C1)(F)F

計算された属性

  • せいみつぶんしりょう: 201.04014830g/mol
  • どういたいしつりょう: 201.04014830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1929168-2.5g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
2.5g
$1791.0 2023-09-17
Enamine
EN300-1929168-0.5g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
0.5g
$877.0 2023-09-17
Enamine
EN300-1929168-1.0g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
1g
$1315.0 2023-05-31
Enamine
EN300-1929168-10.0g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
10g
$5652.0 2023-05-31
Enamine
EN300-1929168-1g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
1g
$914.0 2023-09-17
Enamine
EN300-1929168-0.05g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
0.05g
$768.0 2023-09-17
Enamine
EN300-1929168-5.0g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
5g
$3812.0 2023-05-31
Enamine
EN300-1929168-0.25g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
0.25g
$840.0 2023-09-17
Enamine
EN300-1929168-0.1g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
0.1g
$804.0 2023-09-17
Enamine
EN300-1929168-10g
1-[5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
1592793-81-1
10g
$3929.0 2023-09-17

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one 関連文献

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-oneに関する追加情報

Chemical Profile of 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one (CAS No. 1592793-81-1)

1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one is a structurally intriguing compound belonging to the pyridine derivative family, characterized by the presence of a trifluoromethyl group and an α,β-unsaturated carbonyl system. This molecular architecture positions it as a versatile intermediate in pharmaceutical and agrochemical research, owing to its potential reactivity and functionalization capabilities. The compound’s Chemical Abstracts Service (CAS) number, 1592793-81-1, uniquely identifies it in scientific literature and databases, facilitating precise referencing in research and industrial applications.

The trifluoromethyl substituent is a key feature of this molecule, widely recognized for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. In recent years, the incorporation of trifluoromethyl groups into active pharmaceutical ingredients (APIs) has been extensively studied due to their favorable pharmacokinetic properties. For instance, drugs such as oseltamivir (Tamiflu) and celecoxib utilize trifluoromethyl moieties to enhance their therapeutic efficacy. The pyridine ring in 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one further contributes to its potential as a pharmacophore, given the extensive literature on pyridine-based compounds exhibiting biological activity across various therapeutic domains.

The α,β-unsaturated carbonyl functionality in the propenone moiety offers additional synthetic handles for further derivatization. This feature is particularly valuable in medicinal chemistry, where such intermediates serve as building blocks for constructing more complex molecules. The compound’s ability to undergo Michael addition, aldol condensation, or enamine formation makes it a promising candidate for exploring novel chemical entities. Recent advances in transition metal-catalyzed reactions have further expanded the synthetic toolbox for such unsaturated systems, enabling efficient functionalization at multiple positions.

In the context of contemporary research, 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one has garnered attention as a scaffold for developing small-molecule modulators of enzyme activity. For example, studies have highlighted the pyridine scaffold’s utility in targeting protein-protein interactions and enzyme inhibition. The trifluoromethyl group’s electron-withdrawing nature can fine-tune the electronic properties of the molecule, influencing its binding mode to biological targets. Such tuning is critical for optimizing drug-like properties, including solubility, permeability, and selectivity.

Computational chemistry approaches have been increasingly employed to rationalize the structural features of this compound. Molecular modeling studies suggest that the combination of the pyridine ring and the unsaturated carbonyl system creates a favorable surface for interactions with biological macromolecules. Additionally, quantum mechanical calculations have been used to predict the relative stability of different conformations of 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one, providing insights into its potential behavior in solution or within a binding pocket.

The agrochemical sector has also shown interest in derivatives of this compound due to their potential as bioactive agents. Pyridine-based compounds are well-documented for their roles in crop protection chemicals, including herbicides and insecticides. The structural motifs present in 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one align with known bioactive scaffolds, making it a candidate for further exploration in this domain. Recent patents and scientific publications describe synthetic routes to related compounds that highlight their efficacy against pests or weeds while maintaining environmental safety profiles.

From a synthetic chemistry perspective, the preparation of 1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one involves multi-step processes that often begin with readily available pyridine precursors. Key steps typically include functionalization at the 5-position with a trifluoromethyl group followed by introduction of the propenone moiety via dehydration or oxidation reactions. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing costs and improving yields. Such developments are crucial for translating laboratory discoveries into viable industrial processes.

Analytical techniques play a pivotal role in characterizing this compound accurately. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structure and purity. These methods are essential not only for quality control but also for understanding reaction mechanisms during synthesis or metabolism studies. For instance, NMR studies can provide detailed information about hydrogen bonding interactions or conformational preferences in solution.

Future directions in research involving 1-(5-trifluoromethylpyridinyl)-propenone may explore its role as a precursor for next-generation therapeutics or materials with specialized properties. Given its structural versatility, it could serve as a platform for designing molecules with enhanced bioavailability or targeted delivery systems. Additionally, green chemistry principles are being increasingly integrated into synthetic protocols for such intermediates, emphasizing sustainability through solvent selection and waste minimization strategies.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.